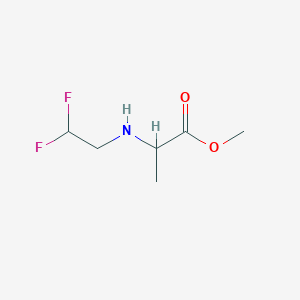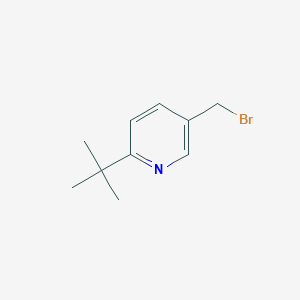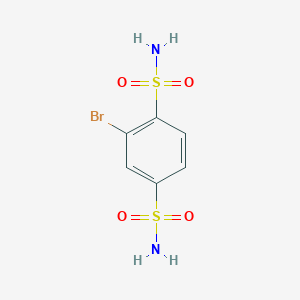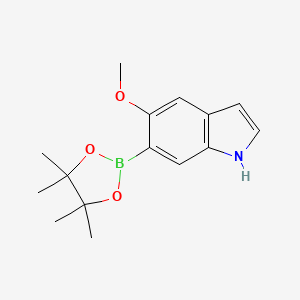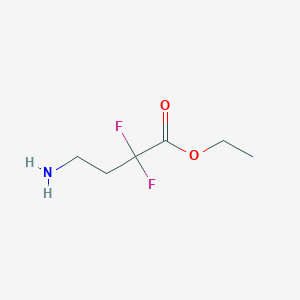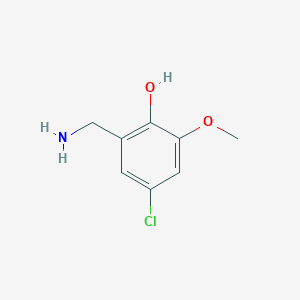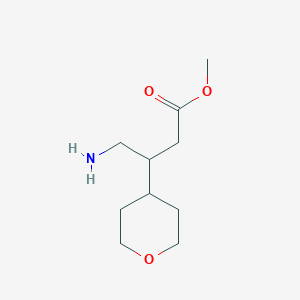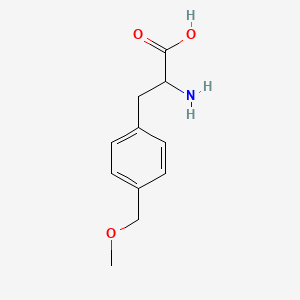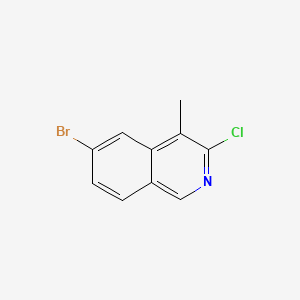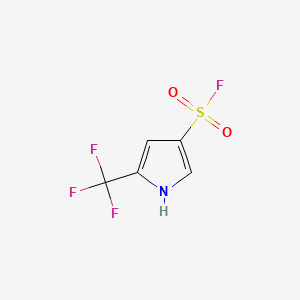
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride: is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method is the reaction of a pyrrole derivative with trifluoromethyl sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, sulfonamides, and various coupled products depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: Its ability to form stable bonds with biological molecules makes it a useful tool in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a promising candidate for the development of new therapeutics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride involves its interaction with molecular targets through nucleophilic substitution and covalent bonding. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific biological context .
Comparación Con Compuestos Similares
- 5-(trifluoromethyl)-2-pyrrolecarboxylic acid
- 5-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C5H3F4NO2S |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3F4NO2S/c6-5(7,8)4-1-3(2-10-4)13(9,11)12/h1-2,10H |
Clave InChI |
RXVLFINNMJCAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1S(=O)(=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


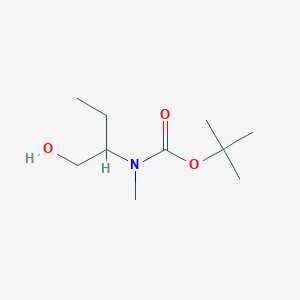
![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
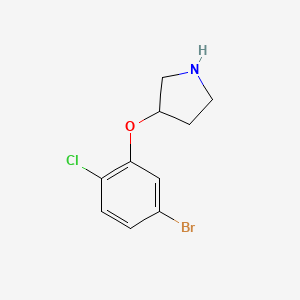
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
